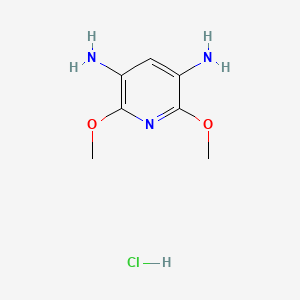

2,6-Dimethoxypyridine-3,5-diamine hydrochloride

Overview

Description

2,6-Dimethoxypyridine-3,5-diamine hydrochloride is a chemical compound with the molecular formula C7H11N3O2 . 2HCl . It is available in a neat product format . This compound is used as a reactant in organic synthesis .

Molecular Structure Analysis

The molecular formula of this compound is C7H12ClN3O2 . The average mass is 205.642 Da and the monoisotopic mass is 205.061798 Da .Physical and Chemical Properties Analysis

The molecular formula of this compound is C7H12ClN3O2 . The average mass is 205.642 Da and the monoisotopic mass is 205.061798 Da .Scientific Research Applications

Chemical Synthesis and Derivatives

Synthesis of Complex Compounds : 2,6-Dimethoxypyridine is used in synthesizing complex compounds like 2,2′,6,6′-Tetramethoxy-4,4′-diphenylphosphinoyl-3,3′-bipyridyl through a series of reactions involving bromination, electrophilic substitution, and oxidation processes (Chen Yu-yan, 2004).

Nitration of Pyridines : This chemical is instrumental in understanding the nitration mechanisms of pyridines, which is a critical reaction in the synthesis of various heteroaromatic compounds (C. D. Johnson, A. Katritzky, M. Viney, 1967).

Polymer Science

Polyimide Synthesis : It is used in the synthesis of novel fluorinated polyimides, demonstrating significant applications in the production of polymers with specific properties like solubility in organic solvents and high thermal stability (M. Madhra, A. Salunke, Susanta Banerjee, S. Prabha, 2002).

Development of Soluble Polyimides : Derivatives of 2,6-Dimethoxypyridine are crucial in the development of soluble, high thermal, and hydrophobic polyimides, showcasing the versatility of this chemical in advanced material science (Xiaohua Huang, Beicai Chen, Chan-juan Liu, Huanfu Zhou, Chun Wei, 2018).

Photochemistry

- Photochemical Reactions : This compound is studied in the context of photochemical dimerization of aminopyridines, revealing its role in forming complex molecular structures under UV irradiation (E. Taylor, R. O. Kan, 1963).

Toxicology and Biochemistry

- Binding to Hemoglobin : Studies on aromatic diamino compounds, including those similar to 2,6-Dimethoxypyridine, have shown their potential interaction with hemoglobin, indicating its relevance in toxicological and biochemical research (G. Sabbioni, D. Schütze, 1998).

Mechanism of Action

Target of Action

2,6-Dimethoxypyridine-3,5-diamine hydrochloride primarily targets enzymes involved in oxidative hair dyeing processes. These enzymes facilitate the formation of colored compounds through oxidation reactions, which are essential for the dyeing process .

Mode of Action

The compound interacts with its target enzymes by acting as a precursor in oxidative hair dye formulations. Upon application, it undergoes oxidation, leading to the formation of colored intermediates that bind to the hair shaft. This interaction results in a permanent color change in the hair .

Biochemical Pathways

The primary biochemical pathway affected by this compound is the oxidative pathway. This pathway involves the oxidation of the compound, leading to the formation of reactive intermediates that subsequently form stable colored compounds. These intermediates react with the hair’s keratin structure, resulting in a durable color change .

Pharmacokinetics

The pharmacokinetics of this compound, particularly in the context of hair dyeing, involves its absorption into the hair shaft. The compound’s absorption, distribution, metabolism, and excretion (ADME) properties are primarily localized to the hair, with minimal systemic absorption. This localized action ensures high bioavailability at the site of action (the hair) while minimizing systemic exposure .

Action Environment

The efficacy and stability of this compound are influenced by environmental factors such as pH, temperature, and the presence of oxidizing agents. Optimal dyeing conditions typically involve a slightly alkaline pH and controlled temperature to facilitate the oxidation process. Additionally, the presence of oxidizing agents like hydrogen peroxide is crucial for the compound’s activation and subsequent color formation .

Properties

IUPAC Name |

2,6-dimethoxypyridine-3,5-diamine;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H11N3O2.ClH/c1-11-6-4(8)3-5(9)7(10-6)12-2;/h3H,8-9H2,1-2H3;1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WAOJQAGUUGLICU-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=C(C=C(C(=N1)OC)N)N.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H12ClN3O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

205.64 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

56216-28-5 | |

| Record name | 3,5-Diamino-2,6-dimethoxypyridine dihydrochloride | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=56216-28-5 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 3,5-diamino-2,6-dimethoxypyridine dihydrochloride | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.054.584 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![1-[(2,4-difluorophenoxy)methyl]-3,5-dimethyl-1H-pyrazol-4-amine](/img/structure/B3025499.png)

![2-(2,3-Dihydro-benzo[1,4]dioxine-6-carbonyl)-benzoic acid](/img/structure/B3025502.png)

![2-[(3,5-dimethyl-1H-pyrazol-4-yl)sulfanyl]aniline](/img/structure/B3025504.png)

![4,5,6,7-Tetrahydro-7,7-dimethyl-1H-pyrazolo[4,3-c]pyridine hydrochloride](/img/structure/B3025507.png)

![2-(2,5-Dimethoxyphenyl)imidazo[1,2-a]pyrimidine](/img/structure/B3025512.png)

![3,6-Dimethylimidazo[1,2-A]pyridine](/img/structure/B3025514.png)